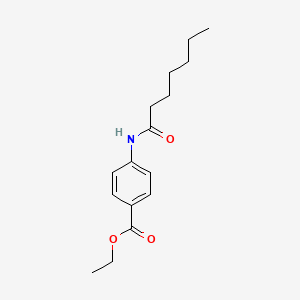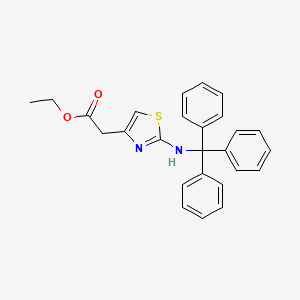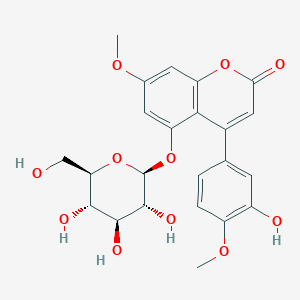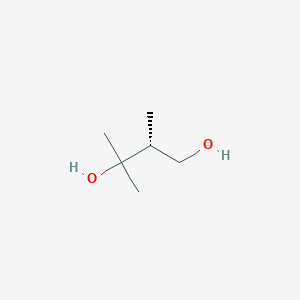![molecular formula C23H24FNO2 B15288152 (AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(AlphaR)-2-Fluoro-Alpha-methyl[1,1’-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a fluoro-substituted biphenyl group and a methylbenzenemethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (AlphaR)-2-Fluoro-Alpha-methyl[1,1’-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine typically involves multi-step organic reactions. The initial step often includes the formation of the biphenyl core, followed by the introduction of the fluoro and methyl groups through selective fluorination and methylation reactions. The final step involves the esterification of the biphenyl compound with Alpha-Methylbenzenemethanamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels to ensure efficient and high-yield production. The use of catalysts and optimized reaction conditions is crucial to achieve the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(AlphaR)-2-Fluoro-Alpha-methyl[1,1’-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(AlphaR)-2-Fluoro-Alpha-methyl[1,1’-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (AlphaR)-2-Fluoro-Alpha-methyl[1,1’-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(AlphaR)-2-Fluoro-Alpha-methyl[1,1’-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine: shares similarities with other fluoro-substituted biphenyl compounds and methylbenzenemethanamine derivatives.
(AlphaR)-2-Fluoro-Alpha-methyl[1,1’-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine: is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.
Uniqueness
The uniqueness of (AlphaR)-2-Fluoro-Alpha-methyl[1,1’-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine lies in its ability to undergo specific chemical reactions and its potential applications in various fields. Its structural features enable it to interact with molecular targets in unique ways, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H24FNO2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2R)-2-(3-fluoro-4-phenylphenyl)propanoic acid;(1S)-1-phenylethanamine |
InChI |
InChI=1S/C15H13FO2.C8H11N/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;1-7(9)8-5-3-2-4-6-8/h2-10H,1H3,(H,17,18);2-7H,9H2,1H3/t10-;7-/m10/s1 |
InChI Key |
SXXYXEUZKYVLQA-JIJBYVMQSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N.C[C@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)N.CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-11-yl] acetate](/img/structure/B15288083.png)
![[2-[(6R,8S,9S,10S,11S,13S,14R,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B15288091.png)

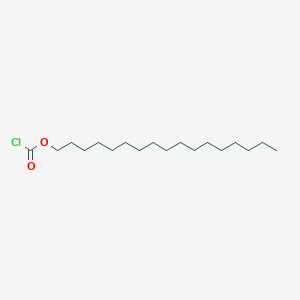
![3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid](/img/structure/B15288111.png)
![7-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15288123.png)
